N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine

Catalog No.
S1488543
CAS No.
120239-63-6
M.F
C16H40N6
M. Wt
316.53 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamin...

CAS Number

120239-63-6

Product Name

N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine

IUPAC Name

N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine

Molecular Formula

C16H40N6

Molecular Weight

316.53 g/mol

InChI

InChI=1S/C16H40N6/c17-7-3-13-21(14-4-8-18)11-1-2-12-22(15-5-9-19)16-6-10-20/h1-20H2

InChI Key

LYBWJVKFJAIODE-UHFFFAOYSA-N

SMILES

C(CCN(CCCN)CCCN)CN(CCCN)CCCN

Canonical SMILES

C(CCN(CCCN)CCCN)CN(CCCN)CCCN

Electrogenerated Chemiluminescence

Biological Buffer in ECL

Oligonucleotide Conjugation

Enhanced Electrogenerated Chemiluminescence

Drug Carrier in Hyperphosphatemia Treatment

TPDA is a colorless to light yellow liquid diamine (meaning it has two amine groups) with four propyl chains attached to a central butane backbone. It is synthesized in laboratories and not found naturally []. TPDA's significance lies in its ability to act as a catalyst in various chemical reactions, particularly for hydrogenation processes in the production of polyurethanes [].


Molecular Structure Analysis

The key feature of TPDA's structure is the presence of four primary amine groups (NH2) attached to the propyl chains (3-carbon chains). These amine groups are electron donors due to the lone pair of electrons on the nitrogen atom. The central butane diamine backbone provides a flexible scaffold for the molecule [].

A notable aspect of the structure is the presence of multiple functional groups (amine) capable of forming bonds with other molecules, making TPDA a versatile ligand in coordination chemistry [].


Chemical Reactions Analysis

Synthesis

The specific synthesis of TPDA is not readily available in open scientific literature. However, patents suggest it can be prepared through the reaction of a diamine with acrylonitrile [].

Reactions as a Catalyst

TPDA acts as a ligand, forming complexes with transition metals. These complexes then become active catalysts for various reactions. A crucial application is hydrogenation, where TPDA-metal complexes facilitate the addition of hydrogen to unsaturated molecules. For example, TPDA can be used as an additive to Raney nickel catalysts for hydrogenation reactions in polyurethane production [].

Decomposition

Physical and Chemical Properties

  • State: Likely a liquid at room temperature due to the presence of long propyl chains.
  • Solubility: Expected to be soluble in polar organic solvents like alcohols and moderately soluble in water due to the presence of both amine groups and hydrocarbon chains.
  • Stability: The amine groups might be susceptible to oxidation under harsh conditions.

TPDA's mechanism of action as a catalyst involves complex formation with transition metals. The amine groups donate electron density to the metal center, activating it for hydrogen activation and subsequent hydrogen transfer to the substrate molecule in hydrogenation reactions [].

  • Corrosive: Can irritate or damage skin and eyes upon contact.
  • Toxic: May be harmful if inhaled or ingested.
  • Flammable: Organic liquids with amine groups can be flammable.

XLogP3

-1.3

UNII

E66EU344PY

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

120239-63-6

Wikipedia

N,N,N',N'-tetrakis(3-aminopropyl)-1,4-butanediamine

General Manufacturing Information

1,4-Butanediamine, N1,N1,N4,N4-tetrakis(3-aminopropyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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